Glutinone
Overview
Description
Glutinone is a bioactive phytochemical compound found in various medicinal plants, including Scoparia dulcis and Chiliadenus glutinosus . It is known for its potential anti-inflammatory and anti-atherosclerotic properties . This compound has garnered interest in the scientific community due to its therapeutic potential and diverse biological activities.
Mechanism of Action
Target of Action
Glutinone, also known as Alnusenone, is a stabilized intermediate in the biogenesis of friedelin (XV) from squalene
Mode of Action
It is known to be a stabilized intermediate in the biogenesis of friedelin (xv) from squalene . This suggests that it may interact with enzymes involved in this biosynthetic pathway.
Biochemical Pathways
As a stabilized intermediate in the biogenesis of friedelin (xv) from squalene , it likely plays a role in the terpenoid biosynthesis pathway.
Result of Action
As an intermediate in the biogenesis of friedelin (XV) from squalene , it likely contributes to the production of this triterpenoid.
Biochemical Analysis
Biochemical Properties
Glutinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor in the biosynthesis of sterols and triterpenoids . This compound’s interaction with this enzyme is crucial for the stabilization and formation of friedelin, a pentacyclic triterpenoid.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors involved in the regulation of genes associated with lipid metabolism and oxidative stress response . This modulation can lead to changes in the expression of genes that are critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to squalene epoxidase, inhibiting its activity and thereby affecting the biosynthesis of sterols and triterpenoids . This inhibition can lead to a decrease in the levels of downstream products, such as cholesterol and friedelin. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and oxidative stress response. These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and antioxidant defense mechanisms . At high doses, it can exhibit toxic effects, including hepatotoxicity and oxidative damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of sterols and triterpenoids. It interacts with enzymes such as squalene epoxidase and lanosterol synthase, which are critical for the conversion of squalene to sterols and triterpenoids . This compound’s effects on these pathways can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The localization of this compound within these compartments is essential for its activity and function, as it can interact with enzymes and other biomolecules involved in lipid metabolism.
Subcellular Localization
This compound’s subcellular localization is primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific compartments . The activity and function of this compound are influenced by its localization, as it can interact with enzymes and other biomolecules involved in lipid metabolism and oxidative stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutinone involves the extraction from natural sources such as Scoparia dulcis. The extraction process typically includes the use of organic solvents like ethanol or methanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification using advanced chromatographic methods. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Glutinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, alcohols, and substituted compounds, which may exhibit different biological activities.
Scientific Research Applications
Glutinone has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its role in cellular processes and its effects on various biological pathways.
Industry: It is explored for its potential use in developing new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Glutinol: Another bioactive compound found in Scoparia dulcis with similar anti-inflammatory properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid known for its anti-cancer and anti-inflammatory properties.
Uniqueness of Glutinone
This compound is unique due to its specific combination of anti-inflammatory and anti-atherosclerotic properties. While similar compounds like glutinol, quercetin, and kaempferol also exhibit anti-inflammatory effects, this compound’s distinct chemical structure and its ability to modulate lipid metabolism pathways set it apart .
Properties
IUPAC Name |
(6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-2,6,6a,7,8,9,10,12,12a,13,14,14b-dodecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-23H,10-19H2,1-8H3/t21-,22+,23-,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPCBKGIPJPDGW-VZTATICASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(=O)C5(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CCC(=O)C5(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198829 | |
Record name | D:B-Friedoolean-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508-09-8 | |
Record name | (8α,9β,10α,13α,14β)-9,13-Dimethyl-25,26-dinorolean-5-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=508-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D:B-Friedoolean-5-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D:B-Friedoolean-5-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aS,6bR,8aR,12aR,12bS,14aR,14bS)-4,4,6b,8a,11,11,12b,14a-octamethyl-1,2,3,4,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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